One of the primary uses of phosphorus pentabromide is as a brominating agent in organic synthesis []. It readily replaces other functional groups, particularly hydroxyl (OH) and carbonyl (C=O), with bromine (Br) atoms. This allows for the creation of brominated organic molecules, which are crucial building blocks for various pharmaceuticals, agrochemicals, and advanced materials [].
Here's an example of a bromination reaction using PBr5:
ROH + PBr5 -> RBr + POBr3 + HBr (R represents an organic group)
This reaction converts an alcohol (ROH) into a bromoalkane (RBr) with the release of phosphorus oxybromide (POBr3) and hydrogen bromide (HBr) [].
Beyond its direct brominating ability, phosphorus pentabromide can also act as a Lewis acid catalyst in various organic reactions []. Lewis acids accept electron pairs from other molecules, influencing their reactivity. PBr5 can promote reactions like Friedel-Crafts acylation and alkylation, which are essential for constructing complex organic molecules [].
Friedel-Crafts acylation with PBr5 catalyst:
ArH + RCOCH3 (in presence of PBr5) -> ArCOR + CH4 (Ar represents an aromatic ring, RCOCH3 is an acyl chloride)
This reaction attaches an acyl group (RCO) from the acyl chloride (RCOCH3) to the aromatic ring (ArH) to form a ketone (ArCOR) with the release of methane (CH4) [].
While not a primary research application, it's worth noting that the understanding of phosphorus pentabromide's properties contributes to research on flame retardants []. Its ability to react with combustible materials can inspire the development of new fire-resistant materials.
Due to safety concerns and environmental regulations, the use of phosphorus pentabromide in commercial flame retardants is being phased out in favor of alternatives [].
Phosphorus pentabromide is a highly reactive and unstable compound with the chemical formula . It appears as a yellow crystalline solid and has a molar mass of approximately 430.49 g/mol. In its solid state, phosphorus pentabromide exists as , but in the vapor phase, it dissociates into phosphorus tribromide and bromine () . This compound is known for its strong corrosive properties, particularly towards skin and eyes, and it readily hydrolyzes in water to form hydrobromic acid and phosphoric acid .
PBr5 is a highly toxic and corrosive compound. It poses significant hazards due to the following properties:
These reactions highlight its role as a brominating agent in organic synthesis .
Phosphorus pentabromide can be synthesized through several methods:
Phosphorus pentabromide is primarily used in organic chemistry for:
Due to its hazardous nature, its use is generally limited to controlled laboratory environments .
Studies on the interactions of phosphorus pentabromide have shown that it reacts violently with water and moisture, producing corrosive gases. Its interactions with organic solvents like carbon disulfide result in the formation of colored solutions, indicating its reactivity with different substrates
Phosphorus pentabromide shares similarities with several other phosphorus halides. Here are some comparable compounds: Phosphorus pentabromide's unique property lies in its high reactivity and ability to act as a strong brominating agent compared to other phosphorus halides. Its tendency to hydrolyze rapidly makes it particularly noteworthy among similar compounds .Compound Formula Properties/Uses Phosphorus tribromide Less reactive than ; used in organic synthesis. Phosphorus trichloride Used as a chlorinating agent; less hazardous than . Phosphoryl bromide Used in organic synthesis; less reactive than . Phosphorus heptabromide Formed under specific conditions; more complex structure. Uniqueness of Phosphorus Pentabromide
Phosphorus pentabromide exhibits a distinctive ionic solid-state structure that differs fundamentally from its molecular vapor phase configuration [1] [2] [3]. In the crystalline state, phosphorus pentabromide adopts the formulation [PBr₄]⁺Br⁻, representing a complete departure from the molecular PBr₅ formula suggested by its stoichiometry [2] [3]. This ionic configuration consists of discrete tetrabromophosphonium cations ([PBr₄]⁺) and bromide anions (Br⁻), which are held together by electrostatic forces within the crystal lattice [1] [2].
The tetrabromophosphonium cation exhibits regular tetrahedral geometry, with the central phosphorus atom coordinated to four bromine atoms in a symmetrical arrangement [1] [4]. The average phosphorus-bromine bond length within the cation is 2.15 Å, which is consistent with covalent bonding character between the phosphorus center and the four directly bonded bromine atoms [1] [5]. The tetrahedral bond angles approximate the ideal value of 109.5°, confirming the regular geometry of the cation [4] [6].
The ionic nature of the solid-state structure is particularly evident when contrasted with the vapor phase behavior of phosphorus pentabromide. Upon heating above 100°C, the compound undergoes complete dissociation according to the equation: PBr₅ → PBr₃ + Br₂ [3] [7]. This thermal decomposition demonstrates that the pentabromide structure is thermodynamically unstable in the gas phase, where the compound exists as separate phosphorus tribromide and bromine molecules rather than as discrete PBr₅ entities [3].
The complete ionization observed in the solid state results from the stabilization provided by the crystal lattice energy, which compensates for the energy required to form the ionic species [2] [3]. The bromide anions occupy specific crystallographic positions within the orthorhombic unit cell, maintaining charge neutrality with the tetrabromophosphonium cations [1] [2].
The structural behavior of phosphorus pentabromide provides an illuminating contrast when compared to phosphorus pentachloride (PCl₅) and phosphorus tribromide (PBr₃), revealing important trends in phosphorus halide chemistry [8] [9] [10]. While phosphorus pentabromide adopts an orthorhombic crystal system with space group Pbcm, phosphorus pentachloride crystallizes in a tetragonal system with fundamentally different ionic arrangements [8] [9].
In the solid state, phosphorus pentachloride exhibits the ionic formulation [PCl₄]⁺[PCl₆]⁻, featuring both tetrahedral tetrachlorophosphonium cations and octahedral hexachlorophosphate anions [8] [9]. This structural arrangement differs markedly from phosphorus pentabromide, which contains only tetrahedral cations paired with simple halide anions [1] [2]. The phosphorus-chlorine bond lengths in PCl₅ are 2.01 Å in the tetrahedral cation and 2.12 Å in the octahedral anion, both shorter than the 2.15 Å P-Br distance observed in PBr₅ [8] [9] [5].
The contrasting ionic structures reflect the different sizes and polarizabilities of chloride and bromide ions. The larger bromide ions cannot readily accommodate the formation of octahedral [PBr₆]⁻ anions due to increased steric repulsion and reduced lattice stabilization energy [2]. Consequently, phosphorus pentabromide adopts the simpler [PBr₄]⁺Br⁻ arrangement, where the fifth bromine exists as a discrete anion rather than as part of a complex phosphorus-containing species [1] [2].
In the gas phase, both phosphorus pentachloride and phosphorus pentabromide adopt trigonal bipyramidal molecular geometries, though phosphorus pentabromide readily dissociates into PBr₃ and Br₂ under normal conditions [8] [11] [3]. The phosphorus pentachloride molecule maintains its integrity in the vapor phase with P-Cl bond lengths of 2.02 Å for equatorial bonds and 2.14 Å for axial bonds [8] [11].
Phosphorus tribromide provides another useful comparison point, crystallizing with a pyramidal molecular structure featuring a coordination number of three around the phosphorus center [10]. The P-Br bond length in PBr₃ is 2.22 Å, which is longer than the bonds observed in the [PBr₄]⁺ cation, reflecting the different oxidation states and coordination environments of phosphorus in these compounds [10] [5].
Raman spectroscopy provides definitive identification of phosphorus pentabromide through characteristic vibrational signatures that reflect its ionic solid-state structure [12] [13]. The Raman spectrum of solid phosphorus pentabromide exhibits distinct bands corresponding to the tetrahedral [PBr₄]⁺ cation and the discrete Br⁻ anion, confirming the ionic nature of the compound [12].
The tetrahedral [PBr₄]⁺ cation generates four fundamental vibrational modes according to tetrahedral point group symmetry: the totally symmetric A₁ stretching mode, the doubly degenerate E bending mode, and two triply degenerate F₂ modes consisting of one stretching and one bending component [12] [13]. The A₁ stretching vibration typically appears as the most intense band in the Raman spectrum due to its high polarizability and symmetric nature [13].
Site symmetry splitting and factor group splitting effects are observed in the solid-state Raman spectrum, arising from the specific crystallographic environment within the orthorhombic Pbcm space group [12]. These splitting patterns provide valuable information about the local symmetry of the [PBr₄]⁺ cations within the crystal lattice and can be used to distinguish phosphorus pentabromide from other phosphorus-bromine compounds [12].
The Raman spectroscopic data for phosphorus pentabromide has been systematically compared with related compounds including phosphorus heptabromide and cesium tribromide, revealing distinctive spectral features that enable unambiguous identification [12]. The spectral assignments are explained in terms of site symmetry considerations and factor group analysis, providing a comprehensive understanding of the vibrational behavior of the ionic species [12].
X-ray diffraction analysis serves as the primary method for definitive structural characterization of phosphorus pentabromide, providing precise determination of unit cell parameters, space group symmetry, and atomic positions [1] [14] [15]. The powder diffraction pattern of phosphorus pentabromide exhibits characteristic reflections consistent with the orthorhombic Pbcm space group, enabling reliable phase identification and purity assessment [14] [15].
The single-crystal X-ray diffraction study by Gabes and Olie established the fundamental crystallographic parameters of phosphorus pentabromide, including unit cell dimensions of a = 5.663 ± 0.003 Å, b = 17.031 ± 0.005 Å, and c = 8.247 ± 0.005 Å [1] [5]. The refinement of the crystal structure from 607 reflections confirmed the ionic nature of the compound and provided precise atomic coordinates for all constituent atoms [1].
The X-ray diffraction data reveal systematic absences characteristic of the Pbcm space group, with reflections subject to the extinction conditions: h0l (h + l = 2n), 0k0 (k = 2n), and 00l (l = 2n) [16] [17]. These systematic absences provide definitive confirmation of the space group assignment and enable accurate structure determination [17].
Calculated powder diffraction patterns based on the refined crystal structure parameters show excellent agreement with experimental observations, validating the structural model [17]. The diffraction pattern exhibits well-resolved peaks that can be indexed according to the orthorhombic unit cell, with the most intense reflections corresponding to low-index crystallographic planes [18] [19].
The X-ray diffraction technique has proven particularly valuable for distinguishing phosphorus pentabromide from related compounds and for monitoring phase purity in synthetic samples [14] [15]. The unique diffraction signature of the orthorhombic Pbcm structure provides unambiguous identification even in the presence of minor impurities or decomposition products [15].
Parameter | Value | Reference |
---|---|---|
Chemical Formula | PBr₅ | [1] [16] |
Crystal System | Orthorhombic | [1] [2] [16] |
Space Group | Pbcm | [1] [16] [17] |
Space Group Number | 57 | [17] |
Unit Cell Parameter a (Å) | 5.663 ± 0.003 | [1] [5] |
Unit Cell Parameter b (Å) | 17.031 ± 0.005 | [1] [5] |
Unit Cell Parameter c (Å) | 8.247 ± 0.005 | [1] [5] |
Unit Cell Volume (ų) | 787.8 | [16] [17] |
Density (calculated) (g/cm³) | 3.12 | [17] |
Z (formula units per unit cell) | 4 | [2] [16] |
Temperature (K) | Room Temperature | [1] |
X-ray Wavelength (Å) | Mo Kα (0.71073) | [1] |
Refinement Method | Least-squares | [1] |
Number of Reflections | 607 | [1] |
Aspect | Phosphorus Pentabromide | Reference |
---|---|---|
Solid State Structure | Ionic | [1] [2] [3] |
Cation | [PBr₄]⁺ | [1] [2] [3] |
Anion | Br⁻ | [1] [2] [3] |
Cation Geometry | Tetrahedral | [1] [4] |
Coordination Number (P) | 4 | [1] [5] |
Average P-Br Bond Length (Å) | 2.15 | [1] [5] |
Bond Angles in Cation | 109.5° | [4] [6] |
Ionic Character | Complete ionization | [2] [3] |
Vapor Phase Structure | PBr₃ + Br₂ | [3] |
Thermal Decomposition | >100°C → PBr₃ + Br₂ | [3] [7] |
Compound | Crystal System | Structure Type | P-X Bond Length (Å) | Coordination Geometry | Reference |
---|---|---|---|---|---|
PCl₅ (solid) | Tetragonal | [PCl₄]⁺[PCl₆]⁻ | 2.01 (PCl₄⁺), 2.12 (PCl₆⁻) | Tetrahedral + Octahedral | [8] [9] |
PCl₅ (gas) | N/A (molecular) | Trigonal bipyramidal | 2.02 (eq), 2.14 (ax) | Trigonal bipyramidal | [8] [11] |
PBr₅ (solid) | Orthorhombic | [PBr₄]⁺Br⁻ | 2.15 | Tetrahedral | [1] [5] |
PBr₅ (vapor) | N/A (dissociated) | PBr₃ + Br₂ | N/A | N/A | [3] |
PBr₃ (solid) | N/A | Pyramidal | 2.22 | Pyramidal | [10] |
Technique | Key Features | Diagnostic Information | Applications | Reference |
---|---|---|---|---|
Raman Spectroscopy | Tetrahedral PBr₄⁺ vibrations, Br⁻ modes | Site symmetry and factor group splitting | Phase identification and purity | [12] [13] |
X-ray Diffraction | Orthorhombic Pbcm reflections | Unit cell parameters and space group | Crystal structure confirmation | [1] [14] [15] |
Infrared Spectroscopy | P-Br stretching modes | Vibrational assignments | Molecular identification | [20] [21] |
Single Crystal XRD | Complete structure determination | Atomic positions and bond distances | Precise structural parameters | [1] [16] [5] |
Corrosive